![molecular formula C24H28N8 B2819465 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415455-07-9](/img/structure/B2819465.png)

2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

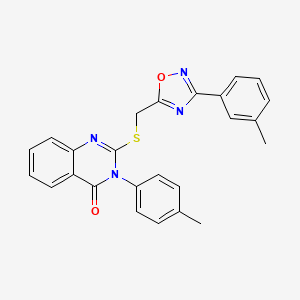

Synthesis and Structural Analysis

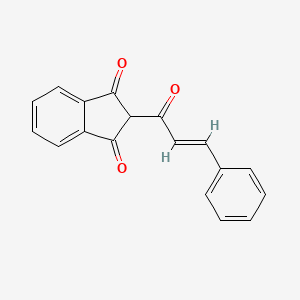

The synthesis and structural analysis of compounds related to 2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile offer insights into their potential scientific applications. For instance, compounds derived from similar structures have been synthesized to evaluate their binding affinity and anti-proliferative activities against cancer cell lines. Such studies reveal the importance of chromene and quinoline moieties, attached with pyrimidine and piperazine, in enhancing anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Additionally, the creation of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties via Michael addition reactions further demonstrates the chemical versatility and potential for generating bioactive compounds (Abdallah, Hassaneen, & Abdelhadi, 2009).

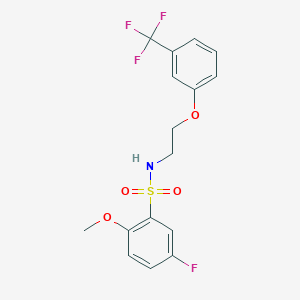

Antimicrobial and Antioxidant Activities

Research on pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, synthesized from structurally similar compounds, showcases their significant antimicrobial activity. This illustrates the potential of such compounds in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant properties highlight the scope of these compounds in creating antioxidant agents (Gouda, 2012).

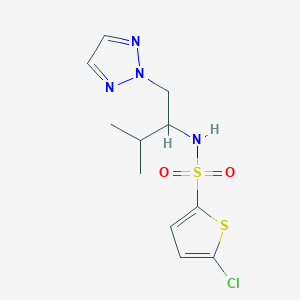

Novel Therapeutic Agents

The development of novel therapeutic agents, such as those targeting specific cancer types or tuberculosis, is another significant application. For example, derivatives of quinazoline have been explored for their serotoninergic activity, suggesting potential applications in central nervous system disorders (Malinka, Karczmarzyk, Sieklucka-Dziuba, Sadowski, & Kleinrok, 2001). Similarly, the synthesis of triazinyl s-triazines with antimycobacterial activity against Mycobacterium tuberculosis presents a path for developing new antimycobacterial drugs (Patel, Kumari, Rajani, & Chikhalia, 2011).

Mechanism of Action

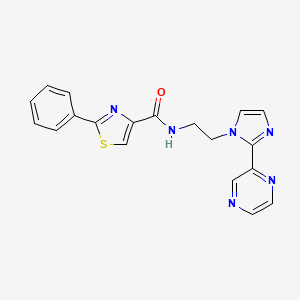

Target of Action

Similar compounds have been found to have a high affinity forαvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to bind to their targets with a high affinity, resulting in a long dissociation half-life .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound could potentially have good bioavailability.

Result of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Action Environment

The solubility of similar compounds in saline at ph 7 suggests that the compound’s action could potentially be influenced by the ph of its environment .

properties

IUPAC Name |

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8/c1-16-12-17(2)32(29-16)23-14-22(26-18(3)27-23)30-8-10-31(11-9-30)24-20(15-25)13-19-6-4-5-7-21(19)28-24/h12-14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYCJBHTKCLWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=C(C=C5CCCCC5=N4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)

![Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2819399.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)